3-N,5-N-bis(2-hydroxyethyl)-1H-pyrazole-3,5-dicarboxamide
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Overview
Description
3-N,5-N-bis(2-hydroxyethyl)-1H-pyrazole-3,5-dicarboxamide is a synthetic organic compound characterized by the presence of two hydroxyethyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-N,5-N-bis(2-hydroxyethyl)-1H-pyrazole-3,5-dicarboxamide typically involves the reaction of 1H-pyrazole-3,5-dicarboxylic acid with 2-aminoethanol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-N,5-N-bis(2-hydroxyethyl)-1H-pyrazole-3,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
3-N,5-N-bis(2-hydroxyethyl)-1H-pyrazole-3,5-dicarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-N,5-N-bis(2-hydroxyethyl)-1H-pyrazole-3,5-dicarboxamide involves its interaction with specific molecular targets. The hydroxyethyl groups may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N3,N5-bis(2-hydroxyethyl)pyridine-3,5-dicarboxamide: Similar structure but with a pyridine ring instead of a pyrazole ring.
3-N,5-N-bis(4-methoxycyclohexyl)pyridine-3,5-dicarboxamide: Another derivative with different substituents.
Uniqueness
3-N,5-N-bis(2-hydroxyethyl)-1H-pyrazole-3,5-dicarboxamide is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties compared to its pyridine analogs
Properties
IUPAC Name |
3-N,5-N-bis(2-hydroxyethyl)-1H-pyrazole-3,5-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O4/c14-3-1-10-8(16)6-5-7(13-12-6)9(17)11-2-4-15/h5,14-15H,1-4H2,(H,10,16)(H,11,17)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFGECNKLCSDTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C(=O)NCCO)C(=O)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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